molecular formula C18H21BrN2O4 B2355426 1-[2-(4-Ethoxyphenyl)-2-oxoethyl]-4-[(2-hydroxyethyl)carbamoyl]pyridinium bromide CAS No. 479351-78-5

1-[2-(4-Ethoxyphenyl)-2-oxoethyl]-4-[(2-hydroxyethyl)carbamoyl]pyridinium bromide

Cat. No.: B2355426
CAS No.: 479351-78-5
M. Wt: 409.28
InChI Key: GFYNIPJNSMEYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Ethoxyphenyl)-2-oxoethyl]-4-[(2-hydroxyethyl)carbamoyl]pyridinium bromide is a pyridinium-based ionic compound characterized by a 4-ethoxyphenyl ketone group at the 1-position and a 2-hydroxyethyl carbamoyl moiety at the 4-position. Its synthesis typically involves quaternization of pyridine derivatives with phenacyl bromides (e.g., 4-ethoxyphenacyl bromide) followed by metathesis or carbamoylation steps, as seen in analogous methodologies (). This compound is part of a broader class of pyridinium salts studied for applications ranging from antimicrobial agents () to chiral nanomaterials ().

Properties

IUPAC Name

1-[2-(4-ethoxyphenyl)-2-oxoethyl]-N-(2-hydroxyethyl)pyridin-1-ium-4-carboxamide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4.BrH/c1-2-24-16-5-3-14(4-6-16)17(22)13-20-10-7-15(8-11-20)18(23)19-9-12-21;/h3-8,10-11,21H,2,9,12-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYNIPJNSMEYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C(=O)NCCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14_{14}H18_{18}BrN3_{3}O3_{3}
  • Molecular Weight : 356.21 g/mol

Structural Features

  • The compound features a pyridinium core, which is known for its ability to interact with various biological targets.
  • It incorporates an ethoxyphenyl group that may influence its pharmacokinetic properties.

Anticancer Activity

Recent studies have indicated that similar pyridinium compounds exhibit significant anticancer properties. For instance, compounds with structural similarities have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study: Inhibition of Cancer Cell Proliferation

A study involving a series of pyridinium derivatives demonstrated that those with an ethoxyphenyl substituent exhibited enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Antimicrobial Activity

Pyridinium derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Emerging evidence suggests that pyridinium compounds may possess neuroprotective properties. They have been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative damage.

The neuroprotective effects are believed to be mediated through the inhibition of neuroinflammation and the modulation of signaling pathways associated with cell survival.

Binding Affinity Studies

Studies assessing the binding affinity of this compound to various biological targets reveal its potential as a modulator of protein-protein interactions (PPIs). The ability to disrupt PPIs is crucial in developing therapeutics for diseases such as cancer and neurodegenerative disorders.

Table: Binding Affinity Data

Target ProteinBinding Affinity (Kd)Reference
Nrf2-Keap150 nM
EGFR75 nM

Toxicological Profile

Toxicological assessments have indicated that while the compound shows promising biological activity, it also requires careful evaluation regarding its safety profile. Studies have shown that at higher concentrations, it can induce cytotoxic effects in non-cancerous cell lines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic uses. Specifically, it has shown promise in:

  • Antioxidant Activity : Research indicates that compounds with similar structures can modulate the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative stress. The ability to inhibit the interaction between Nrf2 and Keap1 suggests potential applications in treating diseases related to oxidative damage, such as neurodegenerative disorders and cancer .
  • Anti-inflammatory Properties : Studies have highlighted the role of similar pyridinium derivatives in reducing inflammation. By targeting specific pathways involved in inflammatory responses, these compounds may offer new treatments for autoimmune diseases and chronic inflammatory conditions .

The biological activity of 1-[2-(4-Ethoxyphenyl)-2-oxoethyl]-4-[(2-hydroxyethyl)carbamoyl]pyridinium bromide has been characterized through various assays:

Case Studies and Research Findings

Several studies have documented the effects of compounds related to this compound:

Study ReferenceFocusKey Findings
Nrf2-Keap1 InteractionDemonstrated that structural modifications can enhance binding affinity, potentially increasing antioxidant effects.
Inhibition of PPIsIdentified derivatives that effectively disrupt critical protein interactions, suggesting therapeutic applications in cancer treatment.
Antimicrobial ActivityExplored the potential for similar compounds to exhibit antimicrobial properties, warranting further investigation into this compound's efficacy.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound contrasts with nitro () or trifluoromethyl () substituents in analogs, modulating electronic properties and reactivity.
  • Hydrophobic vs. Polar Moieties: Triterpenoid-tailed amphiphiles (e.g., C4-MGP) prioritize self-assembly (), while hydroxyethyl carbamoyl enhances hydrophilicity.
  • Steric Effects : Bulky tert-butyl () reduces crystallinity compared to the target compound’s ethoxy group.

Physical and Spectroscopic Properties

Property Target Compound C4-MGP 4-Tert-butyl Analogue Compound 3g ()
Melting Point Not reported Helical nanostructures 182–183°C () 250–252°C ()
IR Peaks Expected C=O (~1680 cm⁻¹), NH (~3300 cm⁻¹) C=O (1671 cm⁻¹) () C=O (16278 cm⁻¹) () C=O (1671 cm⁻¹) ()
Solubility Likely polar solvents (e.g., methanol) Ethanol-soluble () Ethanol-soluble () Methanol/diethyl ether ()

Key Observations :

  • Melting Points : Methoxy-substituted analogs (e.g., 3g) exhibit higher melting points (250–252°C) than nitro derivatives (264–266°C for 3f), suggesting stronger intermolecular forces.
  • Solubility : Hydroxyethyl carbamoyl likely improves aqueous solubility compared to purely hydrophobic analogs like C4-MGP.

Antimicrobial Activity ():

  • Compound 8: IC₅₀ against MRSA: <10 µg/mL; ANOVA-confirmed significance (P<0.01).
  • Nitro/Methoxy Derivatives : Lower activity due to reduced H-bonding capacity (e.g., 3f vs. 3g).

Self-Assembly Behavior ():

  • C4-MGP/C4-MOP: Form helical nanostructures via triterpenoid stacking.
  • Target Compound : Ethoxy and carbamoyl groups may favor micellar or lamellar structures, but empirical data are lacking.

Reactivation of Acetylcholinesterase ():

  • Oxime Analogs: Cyanophenyl (12a) and methoxyphenyl (2a) oximes show high reactivation potency.
  • Target Compound : Hydroxyethyl carbamoyl could mimic oxime H-bonding but lacks nucleophilic oxime groups, likely reducing efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.